N,N,N'-trimethyl-N'-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine
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Overview
Description
N,N,N’-trimethyl-N’-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine is a synthetic compound known for its selective targeting of mitochondria. This compound has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine involves several steps, including the protection and deprotection of functional groups, coupling reactions, and purification by column chromatography. The compound is synthesized by attaching a ubiquinone molecule to a triphenylphosphonium cation via an alkyl chain.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar steps as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-trimethyl-N’-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially targeting the nitro group to form amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction, but often involve nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
Oxidation: Products typically include oxidized derivatives of the original compound.
Reduction: Major products include amines formed from the reduction of nitro groups.
Substitution: Products vary based on the substituents introduced during the reaction.
Scientific Research Applications
N,N,N’-trimethyl-N’-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine has been studied for its potential therapeutic applications in various diseases. Some key applications include:
Neurodegenerative Disorders: The compound has shown promise in reducing oxidative stress and improving mitochondrial function in models of Alzheimer’s and Parkinson’s diseases.
Cardiovascular Diseases: It has been studied for its potential to protect against ischemia-reperfusion injury and improve cardiac function.
Cancer: Research has explored its role in reducing oxidative stress and inducing apoptosis in cancer cells.
Mechanism of Action
The compound selectively accumulates in the mitochondria due to the high membrane potential and the presence of a negative charge. Once inside the mitochondria, it acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also improves mitochondrial function by enhancing ATP production and reducing mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
MitoQ: A similar compound known for its mitochondrial targeting and antioxidant properties.
Coenzyme Q10: Another compound with antioxidant properties, though it does not selectively target mitochondria as effectively.
Uniqueness
N,N,N’-trimethyl-N’-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine is unique in its selective targeting of mitochondria and its potent antioxidant effects. This selectivity allows for more effective therapeutic applications in diseases associated with mitochondrial dysfunction.
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-[[5-(3-nitrophenyl)furan-2-yl]methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-17(2)9-10-18(3)12-15-7-8-16(22-15)13-5-4-6-14(11-13)19(20)21/h4-8,11H,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWDWXTWSXZHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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